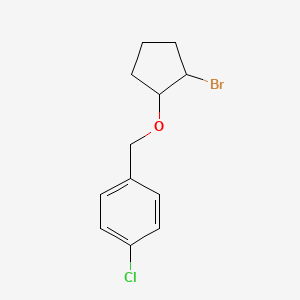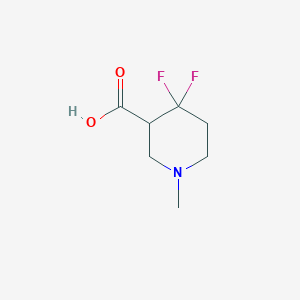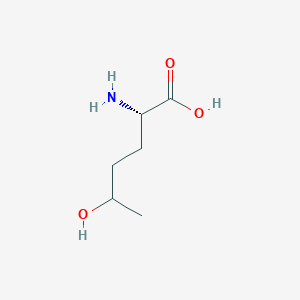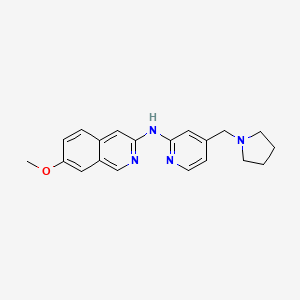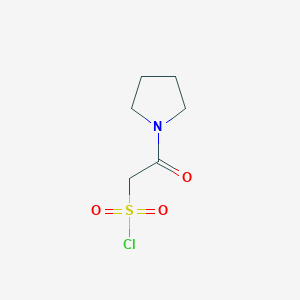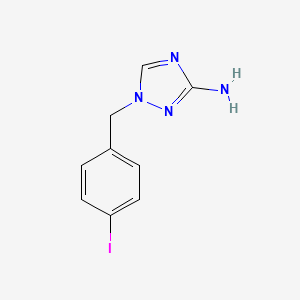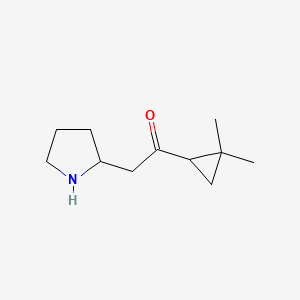
1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a cyclopropyl group and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Introduction of the Pyrrolidine Ring: This step may involve the reaction of a suitable precursor with pyrrolidine under basic conditions.
Final Assembly: The final step involves coupling the cyclopropyl and pyrrolidine moieties under specific reaction conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC or KMnO₄.
Reduction: Using reducing agents like LiAlH₄ or NaBH₄.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane, KMnO₄ in aqueous solution.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the synthesis of complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one: Lacks the dimethyl groups on the cyclopropyl ring.
1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both the dimethylcyclopropyl group and the pyrrolidine ring, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
1-(2,2-dimethylcyclopropyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H19NO/c1-11(2)7-9(11)10(13)6-8-4-3-5-12-8/h8-9,12H,3-7H2,1-2H3 |
Clave InChI |
AWLDYCSQNNQIOK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1C(=O)CC2CCCN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


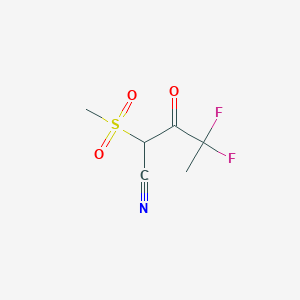
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13076339.png)

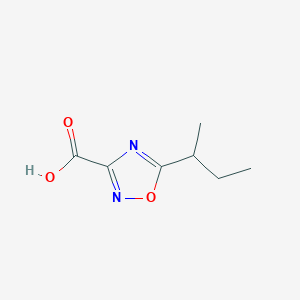
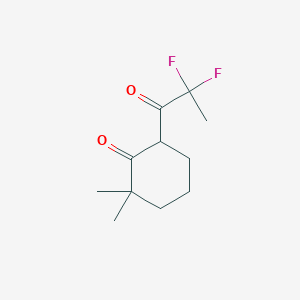
![1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B13076368.png)
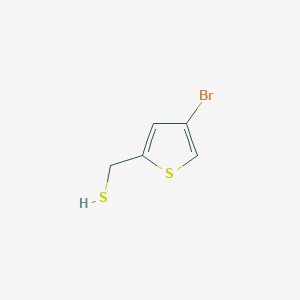
![3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13076381.png)
